2-Iodo-3-pyridinyl acetate

Description

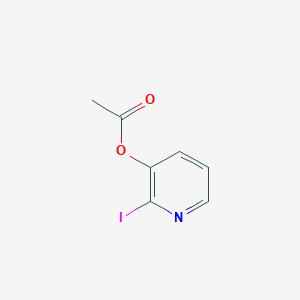

2-Iodo-3-pyridinyl acetate is an organic compound with the molecular formula C7H6INO2. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. The presence of an iodine atom and an acetate group in the pyridine ring makes this compound a valuable intermediate in organic synthesis and pharmaceutical research .

Structure

3D Structure

Properties

IUPAC Name |

(2-iodopyridin-3-yl) acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6INO2/c1-5(10)11-6-3-2-4-9-7(6)8/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXJXPYWAUJHPOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(N=CC=C1)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-3-pyridinyl acetate typically involves the iodination of 3-pyridinol followed by acetylation. One common method is the reaction of 3-pyridinol with iodine in the presence of a base such as potassium carbonate to form 2-iodo-3-pyridinol. This intermediate is then acetylated using acetic anhydride in the presence of a catalyst like pyridine to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Iodo-3-pyridinyl acetate undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the iodine atom.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

Substitution Reactions: Products include various substituted pyridines.

Oxidation: Products include pyridine oxides.

Reduction: Products include deiodinated pyridines.

Scientific Research Applications

Synthesis and Reactivity

2-Iodo-3-pyridinyl acetate can be synthesized through various methods, often involving iodination of pyridine derivatives. The compound exhibits unique reactivity due to the presence of the iodine atom, which can participate in various coupling reactions.

Iodination Techniques

- Electrophilic Iodination : This method utilizes iodine sources like N-iodosuccinimide (NIS) to introduce iodine into pyridine rings, leading to the formation of 2-iodo derivatives. The reaction conditions can significantly affect yield and selectivity .

Cross-Coupling Reactions

- Sonogashira Coupling : this compound serves as a coupling partner in Sonogashira reactions, facilitating the formation of carbon-carbon bonds with terminal alkynes .

- Suzuki Coupling : This compound can also participate in Suzuki cross-coupling reactions, where it acts as an electrophile to form biaryl compounds .

Medicinal Chemistry Applications

The compound has been investigated for its potential pharmaceutical applications. Its derivatives are being explored for their biological activities, particularly as inhibitors in various enzymatic pathways.

Anticancer Activity

Research has highlighted the potential of this compound derivatives in targeting sirtuins, a class of proteins involved in cancer progression. These compounds have shown promise as selective inhibitors that could modulate cancer cell growth .

Antimicrobial Properties

Some studies indicate that derivatives of this compound exhibit antimicrobial properties, making them candidates for developing new antibiotics .

Case Studies and Research Findings

Several studies have documented the applications and effectiveness of this compound in different chemical contexts.

Synthesis of Indolizines

A notable application is its use in synthesizing indolizine derivatives through copper-catalyzed reactions. The study demonstrated the utility of 2-pyridyl acetate derivatives for generating complex structures that could serve as pharmacophores .

| Reaction Type | Conditions | Yield (%) | Product Type |

|---|---|---|---|

| Sonogashira Coupling | Pd catalyst, base | 65 | Trisubstituted indolizines |

| Suzuki Coupling | Base, arylboronic acids | 70 | Biaryl compounds |

| Copper-Catalyzed | CuI catalyst | 80 | Indolizine derivatives |

Mechanism of Action

The mechanism of action of 2-Iodo-3-pyridinyl acetate involves its interaction with specific molecular targets. The iodine atom and acetate group can participate in various chemical reactions, leading to the formation of active intermediates. These intermediates can interact with biological targets, such as enzymes or receptors, to exert their effects. The exact pathways and molecular targets depend on the specific application and the nature of the compound being synthesized .

Comparison with Similar Compounds

Similar Compounds

- 2-Iodo-4-pyridinyl acetate

- 2-Iodo-5-pyridinyl acetate

- 2-Iodo-6-pyridinyl acetate

Uniqueness

2-Iodo-3-pyridinyl acetate is unique due to the specific position of the iodine atom and acetate group on the pyridine ring. This unique positioning allows for distinct reactivity and interaction with other molecules, making it a valuable intermediate in various synthetic pathways .

Biological Activity

2-Iodo-3-pyridinyl acetate is a chemical compound that has garnered interest in various fields of scientific research, particularly in medicinal chemistry and biological studies. Its unique structure, featuring an iodine atom and a pyridine ring, suggests potential reactivity and interactions with biological systems. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in research, and relevant case studies.

- Molecular Formula : C8H8INO2

- Molecular Weight : 251.06 g/mol

- CAS Number : 246022-01-5

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The presence of the iodine atom enhances its electrophilic character, allowing it to participate in nucleophilic substitution reactions. This characteristic may lead to modifications in proteins and nucleic acids, potentially altering cellular functions.

Interaction with Biological Targets

- Nucleophilic Reactions : The compound can react with nucleophiles such as thiols and amines, leading to the formation of stable adducts.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, impacting cellular processes such as proliferation and apoptosis.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values indicating significant potency.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Cytotoxicity Assays

In vitro cytotoxicity assays conducted on human cancer cell lines revealed that this compound induces apoptosis at higher concentrations. The compound's IC50 values were determined through MTT assays:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

Case Studies

- Study on Antiviral Properties : A recent study investigated the antiviral potential of this compound against influenza virus strains. The results indicated a significant reduction in viral titers when treated with the compound, suggesting its potential as a therapeutic agent for viral infections .

- Research on Enzyme Inhibition : An investigation into the compound's mechanism revealed that it effectively inhibits the enzyme cyclooxygenase (COX), which is implicated in inflammatory processes. This inhibition was shown to reduce prostaglandin synthesis, highlighting its potential anti-inflammatory properties .

Q & A

Q. What spectroscopic methods are recommended for confirming the structure of 2-Iodo-3-pyridinyl acetate?

Methodological Answer:

- 1H and 13C NMR : Analyze proton environments (e.g., acetate methyl group at ~2.1 ppm, pyridinyl protons between 7.5–8.5 ppm) and carbon signals to confirm substitution patterns. Cross-reference with published data for iodopyridine derivatives .

- Mass Spectrometry (MS) : Confirm molecular weight (MW 263.03) via high-resolution MS. Observe fragmentation patterns to validate the iodine and acetate moieties .

- Infrared (IR) Spectroscopy : Identify carbonyl (C=O) stretching (~1740 cm⁻¹) and C-I bonds (~500 cm⁻¹).

- Melting Point (mp) : Compare observed mp (e.g., 219–221°C for analogous iodopyridines) with literature values .

Table 1: Key Characterization Data from Analogous Compounds

| Compound | MW | mp (°C) | Key NMR Shifts (ppm) |

|---|---|---|---|

| 4-Amino-3-iodopyridine | 220.01 | 100 | Pyridinyl H: 7.8–8.2 |

| 5-Iodoanthranilic acid | 263.03 | 219–221 | NH₂: 6.5; COOH: 12.1 |

Q. What safety precautions are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation (GHS Category 4 for acute toxicity) .

- Emergency Protocols : In case of exposure, rinse skin/eyes with water for 15 minutes and contact emergency services (+44(0)1840 212137) .

- Storage : Store in airtight containers under inert atmosphere (N₂ or Ar) to prevent degradation.

Q. What are the common synthetic routes for preparing this compound?

Methodological Answer:

- Iodination : React 3-hydroxypyridine with iodine monochloride (ICl) in acetic acid to introduce iodine at the 2-position.

- Acetylation : Treat 2-iodo-3-pyridinol with acetyl chloride in anhydrous dichloromethane (DCM) under basic conditions (e.g., pyridine).

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) to isolate the product .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational predictions and experimental spectroscopic data?

Methodological Answer:

- Validate Computational Parameters : Re-examine density functional theory (DFT) settings (e.g., basis sets, solvation models). Compare with molecular dynamics (MD) simulations.

- Cross-Technique Validation : Use X-ray crystallography to confirm bond lengths/angles. If XRD is unavailable, overlay experimental IR/Raman spectra with simulated spectra .

- Error Analysis : Quantify signal-to-noise ratios in NMR/IR and assess solvent effects (e.g., CDCl3 vs. DMSO-d6) .

Q. What strategies optimize reaction yields while minimizing by-products in this compound synthesis?

Methodological Answer:

- Design of Experiments (DoE) : Vary temperature (40–80°C), solvent (DMF vs. THF), and catalyst (e.g., Pd(OAc)₂ for cross-coupling by-products).

- By-Product Analysis : Use GC-MS or HPLC to identify impurities (e.g., di-iodinated derivatives). Adjust stoichiometry (iodine:pyridine ratio) to suppress side reactions .

- Kinetic Monitoring : Track reaction progress via TLC or in-situ IR. Quench reactions at 80% conversion to avoid decomposition .

Q. How should researchers design experiments to study the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- Substrate Screening : Test palladium (Pd²⁺) and copper (Cu⁺) catalysts with arylboronic acids or alkynes under Suzuki/Sonogashira conditions.

- Mechanistic Probes : Use deuterated solvents (e.g., DMF-d7) to study kinetic isotope effects. Monitor intermediates via ESI-MS .

- Control Experiments : Compare reactivity with non-iodinated analogs (e.g., 3-pyridinyl acetate) to confirm iodine’s role in activation .

Data Analysis & Reporting

Q. How to statistically analyze conflicting data from multiple characterization techniques?

Methodological Answer:

- Principal Component Analysis (PCA) : Reduce dimensionality of NMR/IR/MS datasets to identify outliers.

- Error Bars & Confidence Intervals : Calculate standard deviations for triplicate measurements. Use t-tests to assess significance of discrepancies .

- Literature Benchmarking : Compare results with published mp and spectral data for structurally similar compounds (e.g., 4-amino-3-iodopyridine ).

Q. What are best practices for presenting spectroscopic data in publications?

Methodological Answer:

- Figure Guidelines : Label NMR/IR peaks with exact ppm/cm⁻¹ values. Use insets to highlight key regions.

- Avoid Redundancy : Report representative spectra in the main text; include raw data in supplementary materials .

- Contextualize Data : Link spectral observations to mechanistic hypotheses (e.g., downfield shifts indicating electron-withdrawing effects) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.